Superior Tubulin Polymerization Inhibition: KGP03 (IC50 = 0.46 μM) vs. KGP413 (IC50 = 1.2 μM) and CA4 (IC50 = 1.2 μM)
KGP03 inhibits tubulin polymerization with an IC50 of 0.46 ± 0.007 μM, demonstrating a 2.6-fold greater potency compared to the structurally related dihydronaphthalene analogue KGP413 (IC50 = 1.2 ± 0.007 μM) and the clinical benchmark combretastatin A-4 (CA4, IC50 = 1.2 ± 0.05 μM) under identical assay conditions [1]. The inactive prodrug KGP04 (IC50 > 20 μM) confirms that the parent phenol moiety is essential for activity [1].
| Evidence Dimension | Inhibition of tubulin polymerization (IC50, μM) |
|---|---|
| Target Compound Data | 0.46 ± 0.007 |
| Comparator Or Baseline | KGP413: 1.2 ± 0.007; CA4: 1.2 ± 0.05 |
| Quantified Difference | KGP03 is 2.6-fold more potent than KGP413 and CA4 |
| Conditions | In vitro tubulin polymerization assay; data from PMC6201230 Table 1 |
Why This Matters
This superior potency directly translates to lower compound consumption in biochemical assays and a more robust window for observing tubulin-dependent cellular effects, making KGP03 the preferred choice for mechanistic studies.
- [1] Maguire, C. J., Chen, Z., Mocharla, V. P., Sriram, M., Strecker, T. E., Hamel, E., … Pinney, K. G. (2018). Table 1: Inhibition of tubulin polymerization, percent inhibition of colchicine binding, and cytotoxicity of the target dihydronaphthalene analogues. PMC6201230. View Source
